molecular formula C₂₀H₂₄FN₃O₂ B1147198 Decarboxy Moxifloxacin CAS No. 1322062-57-6

Decarboxy Moxifloxacin

Cat. No.: B1147198
CAS No.: 1322062-57-6
M. Wt: 357.42
InChI Key:
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Mechanism of Action

Target of Action

Decarboxy Moxifloxacin is a decarboxylated compound of Moxifloxacin . Moxifloxacin is a broad-spectrum antibiotic that is active against both Gram-positive and Gram-negative bacteria . The primary targets of Moxifloxacin are the enzymes topoisomerase II (DNA gyrase) and topoisomerase IV . These enzymes are essential for bacterial DNA replication, transcription, repair, recombination, and transposition .

Mode of Action

The bactericidal action of Moxifloxacin, and by extension this compound, results from the inhibition of its primary targets, the enzymes topoisomerase II and topoisomerase IV . By binding to these enzymes, Moxifloxacin prevents the untwisting of DNA, a crucial step required for DNA replication . This inhibition disrupts the bacterial cell’s ability to replicate and repair its DNA, leading to cell death .

Biochemical Pathways

The biochemical pathways affected by Moxifloxacin involve the processes of DNA replication, transcription, repair, recombination, and transposition . By inhibiting topoisomerase II and IV, Moxifloxacin disrupts these pathways, preventing the bacteria from replicating and repairing their DNA . The downstream effects include the cessation of bacterial growth and eventual bacterial cell death .

Pharmacokinetics

Moxifloxacin is rapidly absorbed in humans, with a high bioavailability of approximately 90% . The plasma half-life ranges between 11.4–15.2 hours depending on the dose given, indicating a once-daily treatment regimen . There is good distribution to saliva, interstitial fluids, and lung tissues . Moxifloxacin is eliminated via metabolic, renal, and biliary/faecal routes . About 22% of a Moxifloxacin dose is excreted via the kidneys as unmetabolised Moxifloxacin, while 14% and 2.5% of a dose is renally excreted as acylglucuronide and N-sulphate, respectively .

Result of Action

The molecular and cellular effects of Moxifloxacin’s action result in the inhibition of bacterial growth and the death of bacterial cells . By preventing the untwisting of DNA, Moxifloxacin disrupts the processes of DNA replication and repair within the bacterial cell . This leads to the cessation of bacterial growth and eventually results in bacterial cell death .

Biochemical Analysis

Cellular Effects

Moxifloxacin has shown prominent bactericidal effects on actively growing and ‘non-culturable’ bacterial cells . It is reasonable to assume that Decarboxy Moxifloxacin may have similar effects, although specific studies on this compound are needed to confirm this.

Molecular Mechanism

Moxifloxacin, its parent compound, works by inhibiting bacterial DNA gyrase and topoisomerase IV, which are essential for bacterial DNA replication . It’s plausible that this compound might have a similar mechanism of action.

Dosage Effects in Animal Models

In animal models, Moxifloxacin has shown a dose-dependent reduction in bacterial density

Metabolic Pathways

Moxifloxacin is metabolized to an N-sulphate (M1) and an acyl-glucuronide (M2) via Phase II metabolism . It’s plausible that this compound might undergo similar metabolic pathways, but specific studies are needed to confirm this.

Subcellular Localization

Moxifloxacin is known to have good distribution to saliva, interstitial fluids, and lung tissues . It’s plausible that this compound might have a similar distribution, but specific studies are needed to confirm this.

Preparation Methods

Synthetic Routes and Reaction Conditions: Decarboxy Moxifloxacin is synthesized through the decarboxylation of Moxifloxacin. The process involves the removal of the carboxyl group from the Moxifloxacin molecule. This reaction typically requires specific conditions, such as the presence of a strong acid or base and elevated temperatures .

Industrial Production Methods: In industrial settings, the synthesis of this compound involves large-scale chemical reactors where Moxifloxacin is subjected to decarboxylation under controlled conditions. The reaction parameters, including temperature, pressure, and pH, are optimized to maximize yield and purity .

Types of Reactions:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.

Comparison with Similar Compounds

Uniqueness: Decarboxy Moxifloxacin is unique due to its decarboxylated structure, which may confer different pharmacokinetic and pharmacodynamic properties compared to its parent compound, Moxifloxacin. This structural modification can potentially enhance its activity against certain bacterial strains and reduce side effects .

Properties

IUPAC Name

7-[(4aS,7aS)-1,2,3,4,4a,5,7,7a-octahydropyrrolo[3,4-b]pyridin-6-yl]-1-cyclopropyl-6-fluoro-8-methoxyquinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24FN3O2/c1-26-20-18-14(17(25)6-8-24(18)13-4-5-13)9-15(21)19(20)23-10-12-3-2-7-22-16(12)11-23/h6,8-9,12-13,16,22H,2-5,7,10-11H2,1H3/t12-,16+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OULQTEYVKYNDBD-BLLLJJGKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=CC(=C1N3CC4CCCNC4C3)F)C(=O)C=CN2C5CC5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C2C(=CC(=C1N3C[C@@H]4CCCN[C@@H]4C3)F)C(=O)C=CN2C5CC5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24FN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1322062-57-6
Record name Decarboxy moxifloxacin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1322062576
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1322062-57-6
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name DECARBOXY MOXIFLOXACIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/689HB56KKU
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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